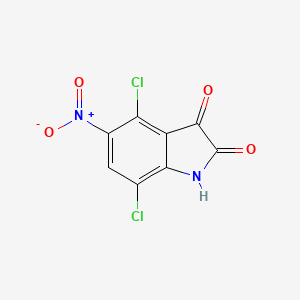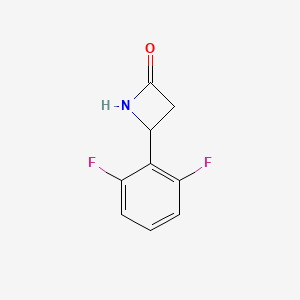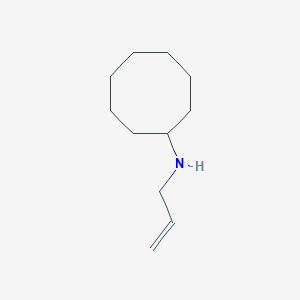
N-(prop-2-en-1-yl)cyclooctanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(prop-2-en-1-yl)cyclooctanamine is an organic compound with the molecular formula C11H21N. It is a cyclooctane derivative with an allyl group attached to the nitrogen atom. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(prop-2-en-1-yl)cyclooctanamine typically involves the reaction of cyclooctanone with allylamine under reductive amination conditions. The process generally requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(prop-2-en-1-yl)cyclooctanamine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
N-(prop-2-en-1-yl)cyclooctanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(prop-2-en-1-yl)cyclooctanamine involves its interaction with various molecular targets. The allyl group allows it to participate in a range of chemical reactions, making it a versatile intermediate. Its effects are mediated through its ability to form stable complexes with enzymes and other proteins, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-(prop-2-yn-1-yl)cyclooctanamine: Similar structure but with a triple bond in the propyl group.
Cyclooctylamine: Lacks the allyl group, making it less reactive in certain chemical reactions.
Allylamine: Contains the allyl group but lacks the cyclooctane ring.
Uniqueness
N-(prop-2-en-1-yl)cyclooctanamine is unique due to its combination of the cyclooctane ring and the allyl group.
Properties
Molecular Formula |
C11H21N |
|---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
N-prop-2-enylcyclooctanamine |
InChI |
InChI=1S/C11H21N/c1-2-10-12-11-8-6-4-3-5-7-9-11/h2,11-12H,1,3-10H2 |
InChI Key |
YOUMYWCRQRYICW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1CCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


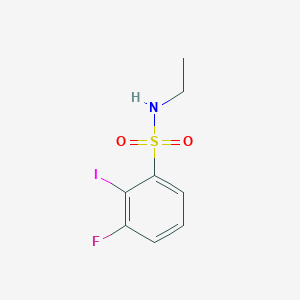
![3-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexan-1-amine](/img/structure/B13273986.png)

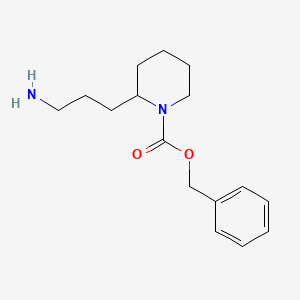
![2-Ethyl-N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13274013.png)
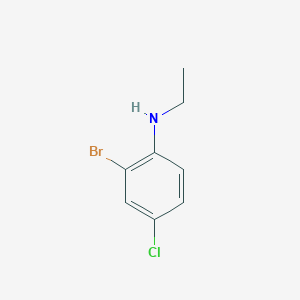
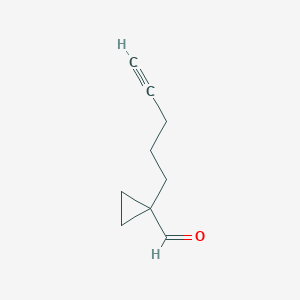
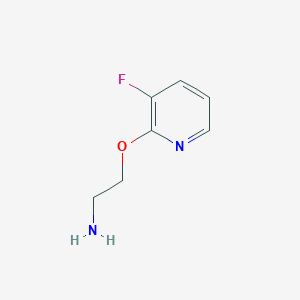

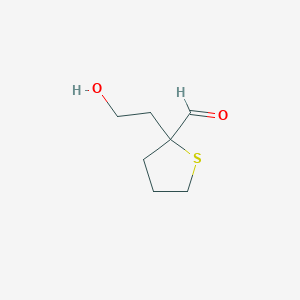
![4-{[(4-Chlorophenyl)methyl]amino}pentan-1-ol](/img/structure/B13274063.png)
amine](/img/structure/B13274068.png)
